4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-
CAS No.: 35868-41-8
Cat. No.: VC21328342
Molecular Formula: C19H14N2O3
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35868-41-8 |
|---|---|
| Molecular Formula | C19H14N2O3 |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |
| Standard InChI Key | IDFKAZZRWRKHIJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Introduction
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is a heterocyclic compound belonging to the quinazolinone family. It features a unique structure with a furan ring and a methoxyphenyl substituent, contributing to its distinct chemical properties. This compound is of interest in medicinal chemistry due to the diverse biological activities exhibited by quinazolinones.
Synthesis Methods:
Biological Activities and Applications
Quinazolinones, including 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-, are known for their diverse biological activities. These compounds have been studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The addition of different substituents can enhance these activities, making quinazolinones significant in drug discovery .
Biological Activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibited by derivatives with specific substitutions, such as furan rings. |
| Anticancer | Enhanced by certain substituents like methoxy groups on phenyl rings. |
| Antimicrobial | Displayed by compounds with modifications like different methoxy positions. |
Research Findings and Future Directions
Recent studies have focused on modifying quinazolinone structures to improve their biological activities. For instance, adding heterocyclic moieties at position 3 can increase activity . Future research may explore the synthesis of new derivatives with enhanced properties and investigate their interactions with biological targets.
Recent Studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume